REACTION_CXSMILES
|
Br[CH:2]([CH2:8][CH:9]=O)[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:11]([NH2:16])(=[S:15])[CH2:12][CH2:13][CH3:14].C(=O)(O)[O-].[Na+]>ClC(Cl)C>[CH2:12]([C:11]1[S:15][C:8]([CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4])=[CH:9][N:16]=1)[CH2:13][CH3:14] |f:2.3|
|
Name
|
ethyl 2-bromo-4-oxo-butyrate
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CC=O
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=S)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under a nitrogen atmosphere which
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The mixture was decanted
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The liquid residue was chromatographed over silica gel and elution with a 8-2 cyclohexane-benzene mixture
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1SC(=CN1)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |